(2-Phenylquinolin-7-yl)boronic acid
Description
Significance of Quinoline-Boronic Acid Architectures in Contemporary Organic Synthesis
Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. bldpharm.combldpharm.com Its rigid, planar structure and the presence of a nitrogen atom confer upon it a rich and diverse reactivity, allowing for a wide range of chemical modifications. bldpharm.com Quinolines are integral components of numerous natural products, pharmaceuticals, and functional materials. bldpharm.combldpharm.com
The incorporation of a boronic acid group onto the quinoline framework significantly expands its synthetic utility. Boronic acids can act as Lewis acid catalysts and can participate in hydrogen bonding, influencing the reactivity of the quinoline system. This dual role allows for the catalysis of various organic transformations, including the reduction of quinolines and subsequent alkylation reactions, all in a single pot. Furthermore, the boronic acid moiety can engage in self-assembly through the formation of intermolecular B-N bonds, leading to the creation of unique supramolecular structures. This self-assembly, reinforced by other non-covalent interactions like π-π stacking and hydrogen bonding, opens avenues for the design of novel materials with tailored properties.
Overview of Arylboronic Acids in Modern Chemical and Biological Research
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern science. Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds, which is fundamental to the synthesis of many complex organic molecules, including pharmaceuticals and agrochemicals.
Beyond their synthetic applications, arylboronic acids have found a myriad of uses in chemical biology and materials science. Their ability to form reversible covalent bonds with diols makes them excellent receptors for saccharides, leading to the development of sensors for glucose and other biologically important carbohydrates. This property is also harnessed in drug delivery systems, where boronic acid-functionalized molecules can exhibit enhanced cell membrane permeability. In materials science, the dynamic nature of the boronate ester bond is exploited in the creation of self-healing and stimuli-responsive hydrogels and other advanced materials. Furthermore, the boronic acid group has been incorporated into therapeutic agents, with some boronic acid-containing drugs approved for the treatment of cancers and other diseases.
Scope and Research Imperatives for (2-Phenylquinolin-7-yl)boronic Acid as a Key Intermediate and Functional Motif
This compound, by virtue of its hybrid structure, is positioned to be a highly valuable building block in the synthesis of complex, functional molecules. The 2-phenylquinoline (B181262) core is a known pharmacophore, and derivatives of this scaffold have shown promise as potent inhibitors of biological targets such as the insulin-like growth factor-I receptor (IGF-IR), which is implicated in cancer.
The presence of the boronic acid at the 7-position of the quinoline ring provides a reactive handle for further chemical elaboration through cross-coupling reactions, allowing for the introduction of additional molecular complexity and the fine-tuning of biological activity. This makes this compound a key intermediate in the synthesis of libraries of novel compounds for drug discovery programs.
The research imperatives for this compound are therefore clear. A thorough investigation into its reactivity profile, including its participation in various catalytic cycles and its potential for the formation of novel supramolecular assemblies, is warranted. Furthermore, its utility as a precursor to new classes of bioactive agents and functional materials remains a fertile area for exploration. The development of efficient and scalable synthetic routes to this compound will be crucial in unlocking its full potential as a versatile tool for chemical innovation.
Chemical Compound Information
Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₂BNO₂ |
| Molecular Weight | 249.08 g/mol |
| Appearance | Not specified; likely a solid |
| Solubility | Not specified |
| CAS Number | Not available |
Properties
IUPAC Name |
(2-phenylquinolin-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO2/c18-16(19)13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWBAZNCKPMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylquinolin 7 Yl Boronic Acid and Its Analogs
Palladium-Catalyzed Cross-Coupling Approaches for Arylboronic Acid Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing biaryl and heteroaryl structures. youtube.com The Suzuki-Miyaura reaction, in particular, is widely used for its functional group tolerance and the relative stability of its organoboron reagents. wikipedia.orgnih.gov
The Suzuki-Miyaura reaction is a highly effective method for generating carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.netlibretexts.org In the context of quinoline (B57606) chemistry, this reaction can be adapted to synthesize quinoline-boronic acids or their derivatives. A common approach involves a two-step, one-pot borylation/cross-coupling sequence. nih.gov
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a halo-quinoline). youtube.comlibretexts.org
Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. youtube.comlibretexts.org
This methodology is widely used to synthesize a variety of arylated quinolines and other heterocyclic systems. researchgate.netnih.gov For instance, the coupling of a halogenated quinoline-N-oxide with a suitable boronic acid has been successfully demonstrated. researchgate.net
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields, especially with challenging substrates like heteroaryl compounds. rsc.orgnih.gov
Ligand Effects: The choice of phosphine (B1218219) ligand is critical. Dialkylbiarylphosphine ligands have been shown to facilitate faster oxidative addition and transmetalation, which is particularly important when dealing with boronic acids or esters that are prone to decomposition pathways like protodeboronation. rsc.org In some systems, using a preformed catalyst, such as those from the Buchwald group, can lead to higher yields under milder conditions. nih.govnih.gov
Solvent and Base Systems: The selection of solvent and base significantly influences reaction outcomes. Common combinations include potassium phosphate (B84403) (K₃PO₄) as the base in solvents like 1,4-dioxane (B91453). mdpi.com Aqueous solvent systems are also effective and offer environmental benefits. nih.gov For sensitive substrates, a biphasic system like THF/aqueous K₃PO₄ can be advantageous. nih.gov
Temperature and Reaction Time: Temperature is a key variable, with optimal temperatures often ranging from 80°C to 110°C. nih.govnih.gov However, for unstable boronic acids, shorter reaction times at higher temperatures can be beneficial to outcompete decomposition. rsc.org Automated systems have been developed to rapidly optimize variables like temperature and reaction time for complex couplings. rsc.orgnih.gov
Microwave Irradiation: While not explicitly detailed in the provided context for this specific compound, microwave irradiation is a well-established technique in organic synthesis to accelerate reaction rates and often improve yields in cross-coupling reactions.
The following table summarizes the influence of various parameters on Suzuki-Miyaura reactions for quinoline derivatives based on reported findings.
| Parameter | Variation | Effect on Reaction | Citation |
| Catalyst | Pd(PPh₃)₄, Buchwald precatalysts | Buchwald precatalysts can allow for lower catalyst loading and milder conditions. | nih.govmdpi.com |
| Ligand | Dialkylbiarylphosphines (e.g., XPhos) | Can accelerate catalytic turnover, crucial for unstable substrates. | rsc.orgnih.gov |
| Base | K₃PO₄, CsOH·H₂O | Choice of base is critical; K₃PO₄ is common, while stronger bases may be needed for direct ester coupling. | nih.govmdpi.com |
| Solvent | 1,4-Dioxane, THF/H₂O, Ethanol | Can affect solubility and reaction rate; aqueous systems are greener. | nih.govnih.govmdpi.comnih.gov |
| Temperature | 40°C to 110°C | Higher temperatures can increase rate but also decomposition; optimization is key. | nih.govnih.gov |
Alternative Boron-Incorporation Routes
Besides the direct use of pre-synthesized boronic acids in Suzuki-Miyaura coupling, several methods exist to introduce the boron moiety onto the quinoline scaffold.
A classic and reliable method for synthesizing boronic acids involves the use of organometallic reagents, such as Grignard reagents. This process typically involves two steps:
Formation of the Grignard Reagent: A halogenated precursor, such as 7-bromo-2-phenylquinoline (B175736), is reacted with magnesium metal to form the corresponding Grignard reagent (a quinolinylmagnesium halide). The use of activating agents like LiCl can facilitate the formation of these magnesium reagents from otherwise sluggish aryl bromides. acs.org
Borylation and Hydrolysis: The highly nucleophilic Grignard reagent is then reacted with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the desired boronic acid. researchgate.net
This method is highly effective for a range of aryl and heteroaryl bromides, converting them into versatile Grignard intermediates that can be trapped with various electrophiles, including borate esters. acs.org
Direct borylation, often referred to as the Miyaura borylation, is a powerful palladium-catalyzed reaction that converts aryl or heteroaryl halides directly into their corresponding boronic esters. nih.gov This method typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). nih.gov
A significant advantage of this route is that it allows for a one-pot borylation/Suzuki cross-coupling sequence, where the boronic ester is generated in situ from a halo-quinoline and then immediately coupled with a second aryl halide without isolation. nih.gov More advanced methods, such as iridium-catalyzed C-H borylation, offer a way to directly functionalize C-H bonds, providing access to borylated quinolines from non-halogenated precursors, though regioselectivity can be a challenge governed by steric and electronic factors. rsc.orgnih.gov
The following table compares these alternative borylation routes.
| Synthetic Route | Precursor | Key Reagents | Product | Key Features | Citation |
| Grignard-Mediated | Halo-quinoline | Mg, Trialkyl borate, H₃O⁺ | Boronic Acid | Classic, robust method; requires organometallic intermediate. | acs.orgresearchgate.net |
| Miyaura Borylation | Halo-quinoline | B₂pin₂, Pd Catalyst, Base | Boronic Ester | Direct conversion of halides; enables one-pot procedures. | nih.gov |
| Iridium C-H Borylation | Quinoline | B₂pin₂, Ir Catalyst | Boronic Ester | Direct functionalization of C-H bonds; avoids halogenated precursors. | rsc.orgnih.gov |
Synthesis of (2-Phenylquinolin-7-yl)boronic Acid Precursors and Derivatives
The synthesis of the target boronic acid is fundamentally dependent on the availability of a suitable precursor, typically a 7-halogenated-2-phenylquinoline. The synthesis of these precursors often relies on classic heterocyclic chemistry reactions. For example, 2-amino-4-bromobenzoic acid can serve as a starting material, which, through multi-step sequences, can be converted into halogen-containing heterocyclic synthons for further elaboration. nih.gov The synthesis of substituted quinoxalines, a related class of heterocycles, has been achieved through the condensation of aminobenzofuroxans with compounds like benzoylacetonitrile. nih.gov
Similarly, the synthesis of 2-phenylquinoline (B181262) derivatives can be achieved through established methods like the Friedländer or Doebner-von Miller reactions, starting from appropriately substituted anilines and carbonyl compounds. Once synthesized, the 7-halo-2-phenylquinoline precursor can be converted to this compound using the borylation methods described previously.
Strategies for Functionalized 2-Phenylquinoline Scaffolds
The construction of the 2-phenylquinoline scaffold is a foundational step in the synthesis of the target boronic acid. Numerous classical and modern synthetic methods are available for creating this heterocyclic system. Traditional methods often involve the condensation of anilines with carbonyl compounds. For instance, the Friedländer annulation involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetophenone, to yield the corresponding quinoline.
More contemporary and versatile methods frequently employ transition-metal-catalyzed cross-coupling reactions. These strategies allow for the modular assembly of the 2-phenylquinoline system from readily available precursors. A common approach involves the coupling of a pre-functionalized aniline (B41778) with an alkyne or the annulation of o-haloanilines with propargyl alcohols. For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can produce a wide array of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another strategy involves the reaction of 2-arylethylmagnesium bromides with aromatic nitriles, followed by treatment with N-iodosuccinimide, to furnish 2-arylquinolines without the need for transition metals. organic-chemistry.org
Furthermore, aerobic oxidative aromatization, catalyzed by systems like Pd(OAc)₂ with a Brønsted acid, can convert simple aliphatic alcohols and anilines into diverse substituted quinoline derivatives with high efficiency and tolerance for various functional groups. organic-chemistry.org These methods provide robust pathways to access 2-phenylquinoline backbones that are appropriately substituted for the subsequent introduction of the boronic acid group.
Table 1: Selected Modern Synthetic Routes to Substituted Quinolines
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Scope | Citation |
|---|---|---|---|---|
| Friedländer Synthesis | o-aminobenzaldehyde, Acetaldehyde | Alkali | 2-Substituted quinolines | uop.edu.pk |
| Palladium-catalyzed Annulation | o-Iodoanilines, Propargyl alcohols | Palladium catalyst | 2,4-Disubstituted quinolines | organic-chemistry.org |
| Aerobic Oxidative Aromatization | Anilines, Aliphatic alcohols | Pd(OAc)₂, Brønsted acid | Diverse substituted quinolines | organic-chemistry.org |
| Copper-catalyzed Annulation | 2-Ethynylanilines, N,O-acetal | CuBr₂, Trifluoroacetic acid | Quinolines with ester at C2 | organic-chemistry.org |
Preparation of Boronate Ester Intermediates (e.g., pinacol (B44631) esters)
The direct installation of a boronic acid group onto a quinoline ring is often challenging. A more common and effective strategy involves the initial preparation of a more stable and easily handled boronate ester, typically the pinacol ester. This intermediate can then be hydrolyzed to the desired boronic acid in a subsequent step. The most prevalent method for synthesizing aryl and heteroaryl boronate esters is the palladium-catalyzed Miyaura borylation.
This reaction typically involves the cross-coupling of a halo-substituted or triflate-substituted 2-phenylquinoline with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂(pin)₂). To synthesize this compound, a suitable starting material would be 7-bromo-2-phenylquinoline or 2-phenylquinolin-7-yl triflate. The reaction is catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base, like potassium acetate (KOAc), and an aprotic solvent, such as 1,4-dioxane or dimethyl sulfoxide (B87167) (DMSO). google.com
The reaction proceeds by oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the quinoline, followed by transmetalation with the diboron reagent and reductive elimination to yield the 2-phenylquinoline-7-boronate ester and regenerate the catalyst. This method is highly valued for its excellent functional group tolerance. rsc.org
Recent advancements have also explored palladium-catalyzed C-H borylation, which can directly convert a C-H bond to a C-B bond, although regioselectivity can be a challenge. For quinoline systems, borylation has been successfully demonstrated at the C-4 position using a Pd-catalyst with B₂(pin)₂. rsc.org
Once the this compound pinacol ester is synthesized and purified, it can be readily converted to the final boronic acid. This is typically achieved through hydrolysis under acidic conditions (e.g., with HCl) or by transesterification with a different boronic acid acceptor, often followed by an aqueous workup. For example, treatment with NaIO₄ can oxidatively cleave the pinacol group to yield the boronic acid. researchgate.net
Table 2: Typical Conditions for Miyaura Borylation to form Boronate Esters
| Substrate | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Citation |
|---|---|---|---|---|---|---|
| Pyridinium bromide | Bis(pinacolato)diboron | Pd(dppf)Cl₂·CH₂Cl₂ | Potassium acetate | 1,4-Dioxane | 80 | google.com |
| 4-Chloroquinoline | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium acetate | 1,4-Dioxane | 100 | rsc.org |
| Aryl halides | Pinacolborane (HBpin) | - (Grignard based) | - | Tetrahydrofuran (THF) | 25 | google.com |
| Arylamines (via diazonium salt) | Bis(pinacolato)diboron | - (Sandmeyer-type) | - | Acetonitrile | Room Temp | rsc.org |
Reactivity and Mechanistic Investigations of 2 Phenylquinolin 7 Yl Boronic Acid
Lewis Acidity and Boron-Oxygen Interactions in Aqueous and Non-Aqueous Media
Boronic acids, characterized by an electron-deficient sp²-hybridized boron atom, function as Lewis acids. nih.gov In aqueous solution, a boronic acid such as (2-Phenylquinolin-7-yl)boronic acid exists in equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate form, which results from the addition of a hydroxide (B78521) ion. researchgate.net This equilibrium is fundamental to its chemical behavior.
The Lewis acidity of an arylboronic acid is quantified by its pKa value, which reflects the pH at which the neutral acid and the anionic boronate are present in equal concentrations. While the pKa of this compound has not been specifically reported, the acidity is dictated by the electronic nature of the aromatic substituent. The 2-phenylquinoline (B181262) group is generally considered electron-withdrawing, which would be expected to increase the Lewis acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.7-8.8). sdu.dkmdpi.com This is because the electron-withdrawing group stabilizes the negative charge on the tetrahedral boronate species. mdpi.com
In non-aqueous media, the interactions are different. Solvation effects play a critical role in stabilizing both the boronic acid and its conjugate base. nih.govsdu.dk In solvents like acetonitrile, boronic acids are generally weaker acids (have higher pKa values) than in water. sdu.dk The interaction of the boron atom's empty p-orbital with electron-rich functionalities, including solvent molecules, governs its behavior. nih.gov For quinoline-containing boronic acids, an intramolecular coordination between the quinoline (B57606) nitrogen and the boron atom can occur, especially in aprotic solvents, potentially influencing the boron's Lewis acidity.
Table 1: Comparison of pKa Values for Various Substituted Phenylboronic Acids in Aqueous or Mixed-Aqueous Media
| Boronic Acid | Substituent | pKa Value | Reference |
|---|---|---|---|
| Phenylboronic Acid | -H | 8.68 | sdu.dk |
| 4-Methoxyphenylboronic Acid | -OCH₃ (Electron-donating) | 9.25 | sdu.dk |
| 2,6-Di(p-methoxyphenyl)phenylboronic acid | -C₆H₄-OMe | 12.49 | sdu.dk |
| 2,6-Di(p-trifluoromethylphenyl)phenylboronic acid | -C₆H₄-CF₃ | 12.36 | sdu.dk |
This table illustrates the effect of electronic substituents on the Lewis acidity of boronic acids. An electron-withdrawing group like the quinoline moiety in this compound is expected to result in a lower pKa compared to simple phenylboronic acid.
Carbon-Boron Bond Cleavage Reactivity Profiles in Organic Transformations
The carbon-boron (C-B) bond in arylboronic acids is central to their utility in organic synthesis, most notably in cross-coupling reactions. researchgate.net The cleavage of this bond is a critical step, typically occurring via transmetalation to a transition metal catalyst, such as palladium. However, the C-B bond can also be cleaved under other conditions, such as protonolysis (cleavage by a proton source) or oxidation.
Due to their high Lewis acidity, borinic acids (R₂BOH) are generally more susceptible to protodeboronation under acidic conditions than their corresponding boronic acids (RB(OH)₂). mdpi.com The stability of the C-B bond in this compound is influenced by the electronic environment of the quinoline ring system. Electron-deficient arylboronic acids can sometimes be more prone to side reactions like homocoupling, where two boronic acid molecules react with each other. researchgate.net
Oxidative cleavage is another important reaction pathway. The interaction with reactive oxygen species (ROS) like hydrogen peroxide or peroxynitrite can lead to the oxidation of the boronic acid, cleaving the C-B bond to form a hydroxyl group at the aromatic position. This reactivity has been exploited in the design of fluorescent probes for ROS, where cleavage of the boronic acid releases a fluorescent molecule.
Reversible Boronate Ester Formation with Diols and Polysaccharides
A hallmark feature of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol moieties, such as sugars, polysaccharides, and catechols, to form cyclic boronate esters. researchgate.netfourwaves.com This reaction is rapid and reversible in aqueous solutions and forms the basis for using boronic acids in sensors and for drug delivery. fourwaves.comnih.gov
The formation of a boronate ester occurs more readily with the anionic, sp³-hybridized boronate form than with the neutral, sp²-hybridized boronic acid. nih.gov Therefore, the binding affinity is highly pH-dependent. The presence of an electron-withdrawing group, such as the 2-phenylquinoline system, lowers the pKa of the boronic acid. This facilitates boronate formation at or near neutral pH, enhancing its ability to bind diols under physiological conditions. nih.gov The stability of the resulting boronate ester complex is a key factor; catechols, for instance, generally form much more stable complexes with boronic acids than aliphatic diols. manchester.ac.uk This property allows for the construction of sophisticated molecular recognition systems. fourwaves.com
Table 2: Illustrative Binding Constants for Phenylboronic Acid with Various Diols
| Diol Substrate | Binding Constant (K) / M⁻¹ at pH 7.4 | Reference |
|---|---|---|
| Alizarin Red S (a catechol) | 1500 - 5000 (approx.) | nih.gov |
| Fructose (B13574) | 630 | nih.gov |
| Sorbitol | 150 | nih.gov |
| Glucose | 9.1 | nih.gov |
This table provides examples of binding affinities between a simple arylboronic acid and various diols. The specific constants for this compound would differ but would follow similar trends of stronger binding with catechols and certain sugar isomers.
Mechanistic Insights into Cross-Coupling Reactions Involving Quinoline-Boronic Acids
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.net The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The boronic acid, typically activated by a base to form the boronate [Ar'-B(OH)₃]⁻, transfers its organic group (the 2-phenylquinolin-7-yl moiety) to the palladium center, displacing the halide. This is the step where the carbon-boron bond is cleaved.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The nature of the boronic acid can influence the efficiency of the transmetalation step. The presence of the quinoline nitrogen could potentially coordinate to the palladium center, modulating its reactivity. Furthermore, the electronic properties of the 2-phenylquinoline group affect the nucleophilicity of the aryl group being transferred. Mechanistic studies on related systems have shown that the choice of ligand on the palladium catalyst is crucial for achieving high yields and preventing side reactions, such as the aforementioned boronic acid homocoupling. researchgate.netnih.gov
Applications in Chemical Biology Research
Design Principles for Quinoline-Boronic Acid Based Bioactive Molecules
The development of bioactive molecules based on the quinoline-boronic acid framework relies on a deep understanding of molecular recognition principles and structure-activity relationships. Rational design strategies are employed to optimize binding affinity, selectivity, and functional activity.
The design of effective quinoline-boronic acid-based molecules hinges on creating a scaffold that complements the target's binding site. The boronic acid group is a key functional component, capable of forming reversible covalent bonds with diols and certain amino acid side chains, such as the hydroxyl group of serine. nih.gov This interaction is fundamental to their mechanism of action against many enzymes. nih.gov
The scaffold surrounding the boronic acid plays a critical role in positioning the boron atom for optimal interaction and provides additional points of contact to enhance binding affinity and specificity. nih.gov For instance, the quinoline (B57606) nucleus itself is a versatile building block in rational drug design. nih.gov Its rigid structure and the potential for substitution at various positions allow for the fine-tuning of the molecule's three-dimensional shape and electronic properties to fit a specific biological target. nih.govresearchgate.net In some cases, as with 8-quinolineboronic acid, the nitrogen atom of the quinoline ring can form an intramolecular or intermolecular B-N dative bond, influencing the molecule's self-assembly and recognition properties.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of 2-phenylquinoline (B181262) derivatives. These studies systematically modify the chemical structure to understand how specific changes affect biological activity.
For inhibitors of the NorA efflux pump in Staphylococcus aureus, SAR studies have yielded several key insights:
C4-Position : An alkylamino chain attached to the oxygen at the C4 position of the quinoline core is essential for NorA inhibitory activity. uniurb.itnih.gov
C6-Position : Introducing a methoxy (B1213986) (-OCH₃) group at the C6 position significantly enhances NorA inhibitory activity while reducing toxicity to human cells. uniurb.itnih.gov Replacing the methoxy group with a benzyloxy moiety can retain inhibitory activity, but often with increased toxicity. uniurb.itnih.gov
C2-Position : The nature of the substituent on the C2-phenyl ring also influences activity. Modifications at this position are explored to identify potential isosteric replacements that could improve efficacy. nih.gov For example, replacing a 4'-proproxyphenyl group with other substituted aryl or heteroaryl moieties has been investigated to refine the SAR. nih.gov
In the context of anticancer agents, SAR studies on 2-phenylquinoline-derived imidazopyrazines identified them as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR). nih.gov These studies led to the discovery of specific derivatives with optimized activity in cellular models. nih.gov
Enzyme and Receptor Modulation Studies
The ability of the boronic acid group to interact with key enzymatic residues makes these compounds effective modulators of various enzyme systems. This has been exploited in the development of inhibitors for proteases and other critical cellular targets.
Boronic acids are well-established inhibitors of serine proteases. nih.govmdpi.com The boron atom acts as a mild Lewis acid and forms a stable, tetrahedral complex with the hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.govrsc.orgresearchgate.net This complex mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic function. nih.govnih.gov
The interaction is highly specific; while boronic acids readily form covalent bonds with the serine hydroxyl group, they interact only weakly with the sulfur of cysteine residues, granting them high specificity for serine proteases over cysteine proteases. nih.gov Peptidyl boronic acids, where the boronic acid replaces the C-terminal carboxylic acid of a peptide substrate, have been developed as highly potent and selective inhibitors for various proteases, with inhibition constants (Ki) often in the low nanomolar range. nih.govnih.gov Beyond serine, boronic acids can also interact with other active site residues like histidine and threonine, further stabilizing the enzyme-inhibitor complex. nih.gov
Derivatives of 2-phenylquinoline have been successfully developed as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), a key target in cancer therapy. A series of quinolinyl-derived imidazo[1,5-a]pyrazines has been described, with specific compounds demonstrating significant inhibitory activity. nih.gov
One of the most notable compounds from this series is cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) . nih.gov In cellular models, AQIP effectively inhibits the ligand-stimulated autophosphorylation of the IGF-IR and disrupts downstream signaling pathways. nih.gov This inhibition of the IGF-IR pathway leads to anti-proliferative effects and the induction of DNA fragmentation in human tumor cell lines. nih.gov
| Compound | Target | Reported Biological Activity in Cellular Models | Reference |
|---|---|---|---|
| cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) | IGF-IR | Inhibition of ligand-stimulated autophosphorylation; Inhibition of proliferation; Induction of DNA fragmentation. | nih.gov |
The 2-phenylquinoline scaffold is a promising framework for developing inhibitors of bacterial efflux pumps, which are a major cause of antimicrobial resistance. acs.org Specifically, these derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, restoring the efficacy of antibiotics like ciprofloxacin (B1669076). acs.orgresearchgate.net
The introduction of methoxy groups onto the 2-phenylquinoline core, guided by SAR studies, has led to the identification of potent NorA efflux pump inhibitors (EPIs). acs.org Compounds such as 3b and 7d (from one study) have demonstrated excellent NorA inhibition, restoring the minimum inhibitory concentration (MIC) of ciprofloxacin against resistant S. aureus strains at low concentrations. acs.orgnih.gov These compounds often work by disrupting the proton motive force that powers the pump or by competing with the antibiotic for extrusion. researchgate.net
| Compound Series | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| Monomethoxy derivatives (Series 2-5) | -OMe group on the quinoline core | Varying levels of NorA inhibition, with the C6-position identified as optimal for improving activity and lowering toxicity. | uniurb.itacs.org |
| Compounds 3b and 7d | Optimized methoxy-2-phenylquinoline derivatives | Exhibited the best NorA inhibition activity, restoring ciprofloxacin MIC against resistant S. aureus. | acs.orgnih.gov |
Molecular Recognition and Sensing in Biological Systems
The boronic acid component is central to the application of (2-Phenylquinolin-7-yl)boronic acid in molecular recognition and the development of advanced biosensors. Its ability to interact with specific biological molecules in a reversible, covalent manner is a key feature exploited in this context.
The foundational principle for the use of boronic acids in biomolecular analysis is their ability to form stable, yet reversible, cyclic esters with compounds containing cis-1,2- or cis-1,3-diol functionalities. nih.govnih.gov These diol arrangements are ubiquitous in the saccharide units that constitute glycoproteins, which are critical players in numerous biological processes, including cell-cell recognition, immune responses, and disease progression. nih.govnih.gov
The interaction involves the Lewis acidic sp²-hybridized boron atom of the boronic acid reacting with the nucleophilic hydroxyl groups of a diol to form a more stable five- or six-membered cyclic boronate ester. nih.govnih.gov This reaction is dynamic and pH-dependent, with the anionic, tetrahedral sp³-hybridized boronate form showing enhanced reactivity, which is favored under physiological or slightly alkaline conditions. nih.gov
This unique glycan-binding ability allows for the specific targeting and capture of glycoproteins from complex biological mixtures. nih.govnih.gov Boronic acid-functionalized materials, including those based on the this compound scaffold, can be employed in affinity chromatography to enrich low-abundance glycoproteins for further analysis in proteomics and diagnostics. nih.govnih.gov This chemical enrichment method is universal for glycoproteins and provides a significant advantage for mapping glycosylation sites in complex biological samples when combined with techniques like mass spectrometry. nih.gov The reversible nature of the boronic ester bond is crucial, as captured glycoproteins can be easily released under mild acidic conditions or by using a competing borate (B1201080) buffer, allowing for their subsequent characterization. nih.govnih.gov
The fusion of a boronic acid recognition unit with a signaling moiety, such as the fluorescent 2-phenylquinoline core, enables the creation of sophisticated molecular probes and biosensors. nih.govmdpi.com These sensors are designed to report on the presence and concentration of specific analytes, particularly saccharides and reactive oxygen species (ROS), through a measurable change in their optical or electrochemical properties. mdpi.comnih.gov
In a typical fluorescent sensor design, the 2-phenylquinoline group acts as a fluorophore. In the absence of a target analyte like glucose, the fluorescence may be "off" or quenched due to processes like Photoinduced Electron Transfer (PET) from a nearby group to the excited fluorophore. nih.gov Upon binding of a saccharide to the boronic acid moiety, the electronic properties of the boron center are altered. This change can disrupt the quenching mechanism, leading to a "turn-on" fluorescence response that is proportional to the analyte concentration. nih.govnih.gov Another mechanism involves the modulation of an Intramolecular Charge Transfer (ICT) state upon analyte binding, which also results in a detectable change in fluorescence emission. nih.govresearchgate.net
Electrochemical biosensors can also be developed using this scaffold. mdpi.com Here, a this compound derivative could be immobilized on an electrode surface. The binding of a target glycoprotein (B1211001) can alter the electron transfer properties at the electrode-solution interface, resulting in a change in the electrochemical signal (e.g., current or potential), which can be used for quantification. mdpi.com
| Sensor Type | Recognition Element | Signaling Mechanism | Target Analyte Example | Reference |
|---|---|---|---|---|
| Fluorescent "Turn-On" | Boronic Acid | Inhibition of Photoinduced Electron Transfer (PET) upon analyte binding. | Glucose | nih.gov |
| Fluorescent (ICT) | Boronic Acid | Modulation of Intramolecular Charge Transfer (ICT) state upon analyte binding. | Hydrogen Peroxide | nih.govresearchgate.net |
| Electrochemical | Boronic Acid | Analyte binding alters electron transfer at the electrode surface. | Glycoproteins | mdpi.com |
| Colorimetric | Boronic Acid | Oxidation of boronate releases a dye, causing a color change. | Hydrogen Peroxide | nih.gov |
Exploration of Quinoline-Boronic Acid Derivatives for Targeted Biological Activities (e.g., anticancer, antibacterial, antiviral properties at a mechanistic level)
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active substances. nih.govnih.gov When combined with a boronic acid group, which itself can confer biological activity (e.g., as a protease inhibitor), the resulting derivatives are promising candidates for novel therapeutic agents. nih.govrsc.org
Antiviral Properties: Research on boronic acid-modified quindoline (B1213401) derivatives has demonstrated potent antiviral activity against the influenza A virus (IAV). nih.gov The mechanism of action is multifaceted; these compounds were found to effectively prevent the entry of the viral ribonucleoprotein (RNP) complex into the host cell nucleus, a critical step in viral replication. nih.gov Furthermore, they exhibited inhibitory effects on viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells. nih.gov At the cellular level, these derivatives were shown to inhibit the NF-κB and MAPK signaling pathways, which are often hijacked by viruses to facilitate their infection cycle. nih.gov This dual action of targeting both viral components and host cell pathways makes such compounds highly promising antiviral candidates. nih.gov
Anticancer Properties: The 2-phenylquinoline scaffold is a known pharmacophore in anticancer drug design. For instance, derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov Separately, boronic acid derivatives, most notably the proteasome inhibitor bortezomib, are established anticancer agents. nih.govrsc.org Non-peptide boronic acid derivatives have been designed as proteasome inhibitors, which block the degradation of pro-apoptotic factors, thereby promoting cancer cell death. nih.gov Therefore, a hybrid molecule like this compound could theoretically combine these mechanisms, potentially acting as both a tubulin polymerization inhibitor and a proteasome inhibitor. Additionally, the inhibition of the NF-κB and MAPK signaling pathways, crucial for tumor cell proliferation, survival, and metastasis, represents another key mechanistic target for such compounds. nih.gov
Antibacterial Properties: Quinoline derivatives have a long history as antibacterial agents, with activity against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.comresearchgate.net The derivatization of the quinoline ring can lead to compounds with significant potency, even against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms of action for antibacterial quinolines are diverse but can include the inhibition of bacterial cell division proteins (e.g., FtsZ) or disruption of the bacterial cell membrane. researchgate.net Some quinoline-2-one derivatives have shown efficacy in preventing biofilm formation, a key virulence factor in chronic bacterial infections. nih.gov The incorporation of a boronic acid moiety could further enhance this activity, as some boronic acids possess intrinsic antimicrobial properties. nih.gov
| Activity | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Antiviral (Influenza A) | Boronic acid-modified Quindolines | Inhibition of viral RNP nuclear entry; Neuraminidase inhibition; Inhibition of host NF-κB and MAPK pathways. | nih.gov |
| Anticancer | 2-Phenylquinoline-4-carboxamides | Inhibition of tubulin polymerization; G2/M cell cycle arrest. | nih.gov |
| Anticancer | Non-peptide Boronic Acids | Proteasome inhibition. | nih.gov |
| Anticancer | Quillaic Acid Derivatives | Induction of apoptosis via NF-κB and MAPK pathway inhibition. | nih.gov |
| Antibacterial (MRSA) | Quinoline-2-one Derivatives | Inhibition of bacterial growth and biofilm formation. | nih.gov |
Applications in Material Science Research
Fluorescent Sensing Platforms based on Boronic Acid Modified Quinoline (B57606) Systems
Boronic acid-functionalized quinoline derivatives are prominent in the development of fluorescent sensors. The quinoline group acts as a fluorophore, providing a measurable optical signal, while the boronic acid group serves as a recognition site for specific molecules, particularly those containing cis-diol functionalities.
The fluorescence of quinoline-based boronic acid sensors is highly sensitive to the local chemical environment. The primary sensing mechanism involves the reversible covalent binding of the boronic acid group with analytes possessing 1,2- or 1,3-diols, such as saccharides. indexacademicdocs.orguconn.edu This interaction converts the neutral, sp²-hybridized boron to a negatively charged, sp³-hybridized state, altering the electronic properties of the entire molecule.
This change in electronic structure can modulate the intramolecular charge transfer (ICT) characteristics of the quinoline fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. researchgate.net For many quinoline-boronic acid systems, binding to an analyte like glucose or fructose (B13574) leads to a decrease in fluorescence intensity, a phenomenon known as luminescence quenching. researchgate.net For instance, studies on isomeric 6-methylquinolinium boronic acid probes have demonstrated a significant decrease in fluorescence upon the addition of glucose. researchgate.net The large Stokes shift of approximately 100 nm, typical for these systems, is advantageous for sensing applications. researchgate.net
The fluorescence of these systems is also often pH-dependent. As the pH increases, the boronic acid group can be hydroxylated, forming a boronate anion, which can also quench the fluorescence of the quinoline core even in the absence of a diol-containing analyte. researchgate.net This dual sensitivity allows for the development of sensors that can operate under specific pH conditions or be used for pH sensing itself.
The ability of the boronic acid group to selectively bind with diols forms the basis for chemo- and biosensors targeting a wide range of biologically and environmentally important analytes. uconn.edu The most studied application is the detection of saccharides, which is crucial for monitoring glucose levels in diabetes management. researchgate.net
Quinoline-based boronic acid sensors are designed to be water-soluble and exhibit strong fluorescence, making them suitable for biological applications. researchgate.net The interaction with saccharides like glucose and fructose results in a measurable change in their optical properties. researchgate.net Monoboronic acid probes typically show a higher affinity for fructose, but modifications to the sensor's structure, such as creating diboronic acid systems, can enhance selectivity for glucose. indexacademicdocs.orgresearchgate.net The development of these sensors often involves optimizing the spatial arrangement of the boronic acid groups and the choice of the fluorophore to achieve the desired sensitivity and selectivity. indexacademicdocs.org
Beyond saccharides, boronic acid-based fluorescent sensors can be designed to detect other important analytes such as catecholamines, reactive oxygen species, and glycoproteins. uconn.eduacs.org The versatility of the boronic acid binding motif allows for the creation of a diverse array of sensors for applications in medical diagnostics and environmental monitoring. nih.govacs.org
Table 1: Response Characteristics of a Quinoline-Based Boronic Acid Sensor Data based on a representative 6-methylquinolinium boronic acid (o-BMQBA) probe for illustrative purposes.
| Analyte | Concentration | Observed Change in Fluorescence | Reference |
| Glucose | 2 mM | ~12-20% intensity change | researchgate.net |
| Glucose | 60 mM | 2.4 to 3.0-fold decrease in intensity | researchgate.net |
| Fructose | (Not specified) | Higher affinity and greater response than glucose | researchgate.net |
Integration into Advanced Functional Materials
The (2-Phenylquinolin-7-yl)boronic acid moiety can be incorporated as a functional unit into larger macromolecular structures, imparting its unique responsive and photophysical properties to create advanced materials.
Polymers functionalized with boronic acids are a significant class of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of sugars. researchgate.netnih.gov This responsive behavior is rooted in the reversible formation of boronate esters between boronic acid groups and diols.
When this compound is incorporated into a polymer chain, it can act as a cross-linking point. In the presence of a multi-diol molecule (like polyvinyl alcohol), or between boronic acid groups and diol-functionalized polymers, dynamic covalent bonds are formed. These bonds can be reversibly broken and reformed by changing the pH or by introducing a competitive diol like glucose. researchgate.net This dynamic cross-linking is the foundation for creating:
Stimuli-Responsive Hydrogels: These are water-swollen polymer networks that can change their volume or mechanical properties in response to specific analytes. A hydrogel containing the quinoline-boronic acid moiety could, for example, swell or shrink in response to glucose concentration, a property highly sought after for controlled insulin (B600854) delivery systems. anr.fr
Self-Healing Networks: The dynamic and reversible nature of boronate ester bonds allows materials to repair themselves after damage. If a scratch or cut occurs in the polymer network, the broken cross-links can reform under the right conditions (e.g., application of water or a change in pH), restoring the material's integrity. nih.gov
The incorporation of the fluorescent 2-phenylquinoline (B181262) unit adds another layer of functionality, allowing the mechanical or structural state of the material to be monitored via fluorescence.
Quinoline derivatives are widely recognized for their potential in optoelectronic devices due to their excellent thermal stability, high fluorescence quantum yields, and good charge-transporting properties. uconn.edunih.gov While specific data on this compound in this context is nascent, the properties of its core structure suggest significant potential, particularly in Organic Light-Emitting Diodes (OLEDs).
In OLEDs, materials are needed for various roles, including as the emissive layer (emitter) or as a host material that facilitates energy transfer to a guest emitter. ossila.comnih.gov Quinoline derivatives have been successfully used for both. indexacademicdocs.orgnih.gov
Fluorescent Emitters: The inherent fluorescence of the quinoline core can be tuned to produce light in different regions of the spectrum. For example, 8,8'-dimethoxy-5,5'-bisquinoline has been used as a blue-emitting material in OLEDs. uconn.eduresearchgate.net
Host Materials: For highly efficient phosphorescent OLEDs (PhOLEDs), a host material with high triplet energy is required to effectively transfer energy to the phosphorescent dopant. anr.frresearchgate.net The rigid, aromatic structure of the 2-phenylquinoline scaffold is conducive to achieving a high triplet energy, making it a promising candidate for development as a host material, particularly for blue PhOLEDs which remain a significant challenge. anr.fr
The boronic acid group could serve as a reactive handle for grafting the quinoline unit onto a polymer backbone or another molecular scaffold, allowing for the precise tuning of the final material's electronic properties and morphology in thin films, which is critical for device performance.
Table 2: Performance of Representative Quinoline Derivatives in OLEDs
| Quinoline Derivative | Role in OLED | Emission Color/Peak | Key Performance Metric | Reference |
| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | UV Region | Demonstrated successful device production | indexacademicdocs.orgresearchgate.net |
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Emitting/Electron Transport | Blue (425 nm) | Low turn-on voltage of 2.8 V | uconn.eduresearchgate.net |
| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Emitter/Electron Transport | Green | Widely used benchmark material | indexacademicdocs.orgresearchgate.net |
Theoretical and Computational Investigations of 2 Phenylquinolin 7 Yl Boronic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) serves as a powerful tool for understanding the intrinsic electronic properties and predicting the reactivity of molecules. For (2-Phenylquinolin-7-yl)boronic acid, DFT calculations would be instrumental in mapping its electron density distribution, identifying the frontier molecular orbitals (HOMO and LUMO), and calculating key quantum chemical descriptors.
Recent studies on other quinoline (B57606) derivatives have successfully employed DFT to analyze their structural, electronic, and optical properties. nih.govrsc.org For instance, calculations at the B3LYP/6-31G'(d,p) level of theory have been used to optimize the geometry and gain insights into the kinetic and thermodynamic stability of various quinoline compounds. nih.gov Similar calculations for this compound would allow for the determination of parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which are crucial for predicting its behavior in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Ionization Potential | - | Energy required to remove an electron |
| Electron Affinity | - | Energy released upon gaining an electron |
| Chemical Hardness | - | Resistance to change in electron distribution |
| Electrophilicity Index | - | Propensity to accept electrons |
Note: This table is illustrative and requires specific DFT calculations for data population.
The reactivity profile of boronic acids is a subject of considerable interest. lodz.pl DFT studies can provide a quantitative understanding of the acidity of the boronic acid group and its susceptibility to nucleophilic or electrophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems
The quinoline scaffold is a well-known pharmacophore present in numerous bioactive molecules. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the potential of this compound as a ligand for biological targets.
Molecular docking studies could predict the binding affinity and orientation of the compound within the active site of various enzymes or receptors. For example, research on other quinoline derivatives has utilized docking to identify potential DNA gyrase inhibitors. nih.govresearchgate.net Given that boronic acids are known to form covalent bonds with serine residues in enzyme active sites, docking studies could explore the interaction of this compound with serine proteases or other relevant enzymes. nih.gov
Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing conformational changes and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
Table 2: Potential Biological Targets for Molecular Docking of this compound
| Target Class | Specific Example | Rationale for Investigation |
| Serine Proteases | Thrombin, Trypsin | Boronic acid moiety can form covalent adducts with active site serine. |
| Kinases | Various | Quinoline core is a common scaffold in kinase inhibitors. |
| DNA Gyrase | S. aureus GyrA/GyrB | Phenylquinoline scaffold has shown inhibitory activity. nih.gov |
| Insulin-like Growth Factor-I Receptor (IGF-IR) | IGF-IR | 2-phenylquinolin-7-yl moiety is a key component of known IGF-IR inhibitors. nih.gov |
Elucidation of Reaction Mechanisms and Pathways (e.g., B-O bond cleavage, fluoride (B91410) activation, catalytic cycles)
Computational chemistry is crucial for elucidating complex reaction mechanisms at the molecular level. For this compound, theoretical studies could shed light on several key processes.
The cleavage of the B-O bond is a fundamental step in many reactions involving boronic acids. DFT calculations can model the transition states and energy barriers associated with this process under different conditions.
Furthermore, the interaction of boronic acids with fluoride ions is an area of active research. Computational studies can elucidate the mechanism of fluoride activation, where the formation of a tetracoordinate boronate species can enhance reactivity.
In the context of catalysis, this compound is a potential substrate in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgwikipedia.orglibretexts.org The catalytic cycle of this reaction, involving oxidative addition, transmetalation, and reductive elimination, has been extensively studied computationally for other arylboronic acids. wikipedia.orglibretexts.org A theoretical investigation could detail the specific energetics and intermediates for the coupling of this compound with various partners.
Prediction of Spectroscopic Properties and Structure-Property Relationships
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds. For this compound, time-dependent DFT (TD-DFT) calculations could predict its UV-Vis absorption spectrum, providing information about its electronic transitions. nih.govrsc.org
Similarly, DFT calculations can be used to predict NMR chemical shifts. A solid-state 11B NMR and computational study on other aromatic boronic acids has demonstrated a correlation between the boron chemical shift tensor and the local molecular and electronic structure. nih.gov Such a study on this compound would provide valuable data for its structural confirmation.
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl or quinoline rings) and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships are invaluable for the rational design of new molecules with tailored electronic, optical, or biological properties.
Future Research Directions and Opportunities
Development of Novel Synthetic Methodologies for Site-Specific Functionalization of the Quinoline-Boronic Acid Scaffold
While classical methods for constructing quinoline (B57606) frameworks, such as the Skraup and Doebner-von Miller reactions, are well-established, future research will likely focus on more efficient and precise strategies for synthesizing and modifying (2-Phenylquinolin-7-yl)boronic acid. researchgate.netresearchgate.net A primary objective is the development of late-stage functionalization techniques. These methods would allow for the direct introduction of various chemical groups onto the pre-formed scaffold, bypassing the need for lengthy, multi-step syntheses from simple precursors. nih.govkuleuven.be
Key areas of exploration include:
C-H Bond Activation: Developing catalytic systems (potentially using transition metals or photoredox catalysts) to selectively activate and functionalize specific carbon-hydrogen bonds on either the quinoline or the phenyl ring. This would enable the direct attachment of alkyl, aryl, or other functional groups, dramatically increasing molecular diversity.
Advanced Coupling Reactions: Expanding the repertoire of cross-coupling reactions beyond standard Suzuki-Miyaura couplings. nih.gov This could involve exploring novel catalytic systems that are compatible with the boronic acid group, allowing for the introduction of complex substituents at various positions. acs.org For instance, a recent study detailed a five-step synthesis of quinoline-4-carboxamide derivatives that utilized a Suzuki coupling with various boronic acids in the final step to create a library of compounds. nih.gov
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to produce libraries of this compound derivatives. This approach offers benefits in terms of reaction control, scalability, and rapid optimization of reaction conditions.
A comparison of traditional versus modern synthetic approaches highlights the potential for increased efficiency.
| Feature | Traditional Synthesis (e.g., Skraup/Doebner-von Miller) | Future Methodologies (e.g., C-H Functionalization) |
| Starting Materials | Simple anilines and carbonyl compounds | Pre-formed this compound |
| Number of Steps | Multiple, often requiring harsh conditions | Fewer, potentially a single step for diversification |
| Selectivity | Often yields mixtures of isomers | High site-selectivity |
| Functional Group Tolerance | Limited | Potentially broad |
Advanced Mechanistic Characterization of Boron-Mediated Processes in Complex Chemical Systems
The boronic acid group is a Lewis acid that can participate in a variety of chemical transformations, most notably the formation of reversible covalent bonds with diols and its role in catalysis. nih.govrsc.org A significant opportunity lies in gaining a deeper, mechanistic understanding of these processes, particularly within complex biological or material environments.
Future research should prioritize:
In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., rapid-scan FT-IR, stopped-flow NMR) to observe and characterize transient intermediates in real-time. This could provide direct evidence for proposed reaction mechanisms, such as the formation of boronate esters or catalytic intermediates. researchgate.net
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways. researchgate.netresearchgate.net Such studies can calculate the energy barriers for different mechanistic possibilities, predict the structures of transition states, and explain observed regioselectivity, offering insights that are difficult to obtain experimentally. researchgate.net For example, DFT calculations have been used to propose mechanisms for the cross-coupling of quinoline N-oxides with boronic acids, suggesting the initial coordination of the N-oxide to the boronic acid is a key step. researchgate.net
Kinetics and Thermodynamic Studies: Performing detailed kinetic analyses to determine reaction orders and activation parameters for boron-mediated reactions. researchgate.net Combining this with thermodynamic studies of binding events (e.g., with biological diols like sugars) will provide a complete picture of the energetic landscape of these processes. nih.gov
| Analytical Technique | Mechanistic Insight Provided |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition state energies. researchgate.netresearchgate.net |
| NMR Spectroscopy | Characterization of stable and transient intermediates in solution. nih.gov |
| X-ray Crystallography | Definitive structural information on ground states and stable complexes. nih.gov |
| Mass Spectrometry | Identification of reaction products and intermediates, particularly in biological systems. nih.gov |
Rational Design of Next-Generation Molecular Probes and Bioactive Compounds Leveraging the Quinoline-Boronic Acid Motif
The combination of the quinoline's fluorescent properties and the boronic acid's recognition capabilities makes this compound an ideal platform for developing sophisticated molecular tools. crimsonpublishers.com The "rational design" approach, which uses an understanding of structure-function relationships to create molecules with specific properties, will be central to future efforts. rsc.orgrsc.org
Fluorescent Sensors: The boronic acid group is well-known for its ability to bind with cis-diols, such as those found in carbohydrates and certain glycoproteins. nih.govrsc.org Future work will involve designing derivatives of this compound as highly selective and sensitive fluorescent sensors. By modifying the electronic properties of the quinoline ring, the sensor's fluorescence response (e.g., wavelength, intensity) upon binding to a target analyte can be fine-tuned. Targets of interest include glucose, reactive oxygen species (ROS), and metal ions like Fe³⁺. nih.govrsc.org For example, boronic acid-based sensors have been shown to selectively recognize Fe³⁺, with the fluorescence being quenched upon binding. rsc.org
Bioactive Compounds and Drug Discovery: The quinoline scaffold is a "privileged structure" found in numerous FDA-approved drugs. nih.gov The phenylquinoline core, in particular, has been identified as a scaffold for potent inhibitors of biological targets like the insulin-like growth factor-I receptor (IGF-IR). nih.gov Future research will focus on synthesizing libraries of this compound derivatives and screening them for activity against various biological targets, such as kinases or cholinesterases. nih.govscispace.com The boronic acid itself can act as a warhead, forming covalent bonds with serine residues in the active sites of enzymes. nih.gov
| Target Analyte/System | Design Principle | Potential Application |
| Saccharides (e.g., Glucose) | Modulation of quinoline fluorescence via Photoinduced Electron Transfer (PET) upon boronate ester formation. nih.govrsc.org | Continuous glucose monitoring. |
| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid to a phenol, causing a change in fluorescence. nih.gov | Probing oxidative stress in cells. |
| Metal Ions (e.g., Fe³⁺) | Chelation of the metal ion by the boronic acid and quinoline nitrogen, leading to fluorescence quenching. rsc.org | Detection of iron in biological samples. |
| Enzyme Active Sites (e.g., Serine Proteases) | Covalent bond formation between the boronic acid and a catalytic serine residue. scispace.com | Development of novel enzyme inhibitors. |
Expanding Applications in Smart Materials, Nanoscience, and Supramolecular Assemblies
The unique chemical properties of this compound make it a valuable building block for the creation of advanced materials with novel functionalities.
Smart Materials: The reversible nature of the boronate ester bond formed with diols can be exploited to create "smart" materials that respond to specific stimuli. nih.gov Future work could involve incorporating the this compound motif into polymers to create self-healing hydrogels or materials that change their properties (e.g., color, conductivity) in the presence of sugars or at a certain pH. researchgate.net
Nanoscience: The molecule can be used to functionalize the surface of nanomaterials like gold nanoparticles, quantum dots, or nanosilica. nih.govnih.govacs.org This creates hybrid materials that combine the properties of the nanoparticle (e.g., plasmonics, high surface area) with the recognition capabilities of the boronic acid. acs.org Such functionalized nanoparticles could be used for targeted drug delivery, glycopeptide enrichment for proteomics research, or as components in advanced sensors. nih.govacs.org
Supramolecular Assemblies: The planar phenylquinoline structure is prone to π-π stacking, while the boronic acid can form intermolecular hydrogen bonds or dative B-N bonds. nih.gov Research into how these non-covalent interactions can be used to guide the self-assembly of this compound into well-defined supramolecular structures is a promising area. One study on 8-Quinolineboronic acid revealed its ability to self-assemble into a dimer through intermolecular B-N bonds, π-π stacking, and hydrogen bonding. nih.gov Exploring similar possibilities with the 2-phenyl derivative could lead to new liquid crystals, porous organic frameworks, or other organized molecular systems. nih.govnih.gov
Q & A
Q. What analytical methods are recommended for detecting trace impurities of (2-phenylquinolin-7-yl)boronic acid in pharmaceutical matrices?
A highly sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM) mode is optimal. Key steps include:
- Column selection : Use a reverse-phase C18 column with mobile phases like 0.1% formic acid in water and acetonitrile.
- Ionization : Electrospray ionization (ESI) in negative mode enhances sensitivity for underivatized boronic acids.
- Validation : Follow ICH guidelines for linearity (1–100 ppb), accuracy (90–110%), and precision (RSD <5%) .
Q. How does the boronic acid group enhance drug design for enzyme inhibition?
The boronic acid moiety acts as a reversible covalent inhibitor , forming stable tetrahedral intermediates with catalytic residues (e.g., serine proteases). For example:
Q. What principles govern boronic acid-diol interactions in sensor development?
Boronic acids bind 1,2- or 1,3-diols via reversible boronate ester formation , influenced by:
- pH : Binding is favored at alkaline pH (pKa ~8–10).
- Diol structure : Affinity follows D-fructose > D-mannose > D-glucose due to stereoelectronic effects. Fluorescence quenching or Förster resonance energy transfer (FRET) is often used to signal binding .
Advanced Research Questions
Q. How can binding kinetics of this compound with glycoproteins be experimentally determined?
Use stopped-flow kinetics to measure on/off rates:
- Experimental setup : Mix boronic acid and diol-containing analytes in buffered solutions (pH 7.4).
- Data analysis : Fit fluorescence or absorbance traces to pseudo-first-order models to derive rate constants (e.g., kon ~10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>). Thermodynamic affinity (Kd) is often kinetics-driven, with kon as the primary determinant .
Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?
- Surface engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions.
- Buffer optimization : Include competitive diols (e.g., sorbitol) or high salt concentrations to minimize electrostatic interference.
- Post-capture elution : Use low-pH borate buffers (pH 4–5) to disrupt boronate esters without denaturing proteins .
Q. How can MALDI-MS challenges for peptide boronic acids be addressed?
To prevent boroxine formation (dehydration/trimerization):
- Derivatization : Convert boronic acids to pinacol esters or use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification.
- Matrix selection : DHB serves dual roles as matrix and derivatizing agent, simplifying on-plate analysis.
- MS/MS sequencing : Collision-induced dissociation (CID) fragments esters, enabling de novo sequencing of branched peptides .
Q. What structural modifications improve the anticancer activity of boronic acid-containing compounds?
- Bioisosteric replacement : Substitute hydroxyl groups with boronic acids (e.g., combretastatin analogs) to enhance tubulin binding.
- Hybrid scaffolds : Integrate quinoline or stilbene moieties to exploit dual mechanisms (e.g., tubulin polymerization inhibition and proteasome targeting).
- In vitro assays : Evaluate cytotoxicity (IC50) in glioblastoma or leukemia cell lines and validate via tubulin polymerization inhibition assays (IC50 ~20–30 μM) .
Q. How do photoresponsive azobenzene-boronic acids modulate diol binding?
- Light-controlled isomerization : Irradiation at 450 nm converts trans-azobenzene to cis, altering steric hindrance and enhancing diol affinity by 20-fold.
- Applications : Dynamic hydrogels or drug release systems tuned by visible light, with reversible stiffness changes demonstrated via rheometry .
Methodological Tables
Table 1. Key Parameters for LC-MS/MS Analysis of Boronic Acids
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 μm | |
| Ionization Mode | ESI (-) | |
| LOD/LOQ | 0.1 ppb / 0.3 ppb | |
| MRM Transitions | m/z 245 → 153 (Quantifier) |
Table 2. Kinetic Parameters for Boronic Acid-Diol Binding (Stopped-Flow)
| Diol | kon (M<sup>−1</sup>s<sup>−1</sup>) | Kd (μM) |
|---|---|---|
| D-Fructose | 1.2 × 10<sup>4</sup> | 45 |
| D-Mannose | 8.5 × 10<sup>3</sup> | 110 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
